Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate
Description
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a thioether linkage.
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyrazin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-6(12)5-14-8-7(9)10-3-4-11-8/h3-4H,2,5H2,1H3 |
InChI Key |
JRFKANJFEGJMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate typically involves the reaction of 3-chloropyrazine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Scientific Research Applications
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate involves its interaction with biological targets through its pyrazine and thioether moieties. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(pyrazin-2-ylthio)acetate
- Ethyl 2-((3-bromopyrazin-2-yl)thio)acetate
- Ethyl 2-((3-fluoropyrazin-2-yl)thio)acetate
Uniqueness
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity and electronic properties.
Biological Activity
Ethyl 2-((3-chloropyrazin-2-yl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thioether linkage and a chlorinated pyrazine moiety. The presence of the chlorine atom and the ester group significantly influences its biological activity, affecting binding affinities to various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrazine rings can inhibit the growth of a range of pathogenic bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival.
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl 2-(3-chloropyrazin-2-yl)acetate | Escherichia coli | 16 µg/mL |
| Pyrazine derivative X | Candida albicans | 64 µg/mL |
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies suggest that this compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the MAPK pathway. The inhibition of oncogenic proteins like SHP2 has been highlighted as a significant mechanism through which the compound exerts its anticancer effects.
Case Study: Inhibition of SHP2
A recent study demonstrated that this compound could effectively inhibit SHP2 activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates. The study utilized various assays, including cell viability assays and flow cytometry, to confirm these effects.
Table 2: Anticancer Efficacy in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colorectal Cancer) | 12.5 | SHP2 inhibition |
| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | MAPK pathway activation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The chlorine atom enhances the compound's binding affinity to target proteins, facilitating effective inhibition.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell signaling pathways, particularly those associated with tumor growth and metastasis.
- Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its chemical structure. Research indicates that variations in the substitution pattern on the pyrazine ring can significantly alter potency and selectivity against different biological targets.
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 3 | Increased binding affinity |
| Methyl substitution | Enhanced antimicrobial properties |
| Hydroxyl group | Improved anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
